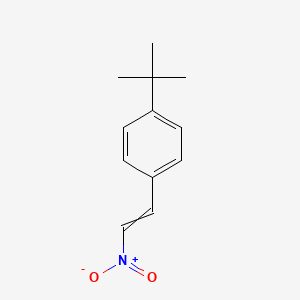

Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is an aromatic hydrocarbon that is widely used in many industrial applications. It is also used in the manufacture of a variety of products, including plastics, rubber, and solvents. Benzene is a colorless, flammable liquid with a sweet odor. It is a highly toxic compound and is classified as a carcinogen.

Mecanismo De Acción

The mechanism of action of benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is not fully understood. It is believed that the compound is metabolized by the liver, where it is converted to a variety of metabolites. These metabolites are then further metabolized in the body, resulting in a variety of toxic effects.

Biochemical and Physiological Effects

Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, has a variety of biochemical and physiological effects. The compound is known to cause damage to the liver and kidneys, as well as to the central nervous system. It is also known to cause cancer, birth defects, and reproductive problems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, in laboratory experiments include its relatively low cost, its availability, and its ability to be used as a solvent for a variety of reactions. The main limitation of using benzene in laboratory experiments is its toxicity. As a result, it is important to use appropriate safety measures when handling the compound.

Direcciones Futuras

The future directions for research involving benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, dye, and other industries. Additionally, further research is needed to determine the exact mechanism of action of the compound, as well as to develop more effective methods of synthesis. Finally, further research is needed to develop safer and more efficient ways of handling the compound in laboratory experiments.

Métodos De Síntesis

Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is synthesized through a process known as nitration. This involves the reaction of benzene with nitric acid, which produces nitrobenzene. The nitrobenzene is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce the desired product.

Aplicaciones Científicas De Investigación

Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a solvent for a variety of reactions. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.

Propiedades

IUPAC Name |

1-tert-butyl-4-(2-nitroethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWOILQYJXJHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369748 |

Source

|

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62248-86-6 |

Source

|

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.